2-(Selenophen-2-yl)-1H-pyrrole
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Overview
Description
2-(Selenophen-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a selenophene moiety. This compound is of interest due to its unique electronic properties, which are influenced by the presence of selenium, a heavier chalcogen compared to sulfur. The incorporation of selenium into heterocyclic compounds can significantly alter their chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Selenophen-2-yl)-1H-pyrrole typically involves the formation of the selenophene ring followed by its attachment to the pyrrole ring. One common method is the reaction of phenyl selenophen-2-yl thioketone with diazomethane, which proceeds through a stepwise diradical mechanism . This reaction can be carried out under controlled conditions, often at low temperatures to stabilize the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Selenophen-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophenes to selenides.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
2-(Selenophen-2-yl)-1H-pyrrole has several applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism by which 2-(Selenophen-2-yl)-1H-pyrrole exerts its effects involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrrole ring can engage in π-π stacking interactions, which are important in the formation of conjugated systems and other complex structures .
Comparison with Similar Compounds
Thiophene: Similar to selenophene but contains sulfur instead of selenium.
Furan: Contains oxygen instead of selenium.
Pyrrole: The parent compound without the selenophene substitution.
Uniqueness: 2-(Selenophen-2-yl)-1H-pyrrole is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced materials .
Properties
CAS No. |
146580-93-0 |
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Molecular Formula |
C8H7NSe |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
2-selenophen-2-yl-1H-pyrrole |
InChI |
InChI=1S/C8H7NSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H |
InChI Key |
BNRREYILJZPKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C[Se]2 |
Origin of Product |
United States |
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